Ethyl [2,3'-biquinoline]-2'-carboxylate
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Overview
Description
Ethyl [2,3’-biquinoline]-2’-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound features a biquinoline core structure with an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3’-biquinoline]-2’-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. One common method is the Fe-catalyzed three-component reaction, which involves the reaction of 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .
Industrial Production Methods
Industrial production methods for Ethyl [2,3’-biquinoline]-2’-carboxylate are not well-documented in the literature. the Fe-catalyzed three-component reaction mentioned above can be adapted for large-scale synthesis by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3’-biquinoline]-2’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl [2,3’-biquinoline]-2’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl [2,3’-biquinoline]-2’-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with different chemical properties and applications.
Methyl butyrate: Another ester with distinct uses in the flavor and fragrance industry
Uniqueness
Ethyl [2,3’-biquinoline]-2’-carboxylate is unique due to its biquinoline core structure, which imparts specific electronic and steric properties. This makes it a valuable compound for applications in medicinal chemistry and materials science, where such properties are essential for the desired activity and functionality.
Biological Activity
Introduction
Ethyl [2,3'-biquinoline]-2'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₈H₁₅N₃O₂ and a molecular weight of approximately 328.371 g/mol, this compound features a biquinoline structure, which consists of two fused quinoline rings, and an ethoxycarbonyl group that enhances its solubility and reactivity. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features
- Biquinoline Core : The presence of two fused quinoline rings contributes to the compound's biological activity.
- Carboxylate Ester Group : This functional group enhances solubility in organic solvents, making it suitable for various biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.
Case Study: Inhibition of EGFR
A study reported that derivatives of biquinoline compounds exhibited potent inhibitory activity against epidermal growth factor receptor (EGFR), with some derivatives showing an IC50 value as low as 0.09 µM against EGFR and 1.03 µM against A549 kinase . This suggests that this compound may also exhibit similar or enhanced activity due to its structural characteristics.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that this compound exhibits unique properties that could enhance its efficacy:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2,2'-Biquinoline | C₁₄H₉N₂ | Parent structure without carboxylate group |
4,4'-Dicarboxy-2,2'-biquinoline | C₁₆H₁₂N₂O₂ | Contains two carboxylic acid groups |
Hydroxythis compound | C₁₈H₁₅N₃O₃ | Contains a hydroxyl group enhancing solubility |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing quinoline derivatives to form the biquinoline structure.
- Esterification : The introduction of the ethoxycarbonyl group through esterification reactions.
These synthetic strategies allow for the modification of the compound to enhance its biological activity.
Research Findings and Future Directions
Research into this compound is ongoing, with several studies focusing on optimizing its efficacy and safety profile for potential therapeutic applications. The compound's unique structural features suggest that it could be further explored for:
- Targeted Cancer Therapies : Investigating its role in inhibiting specific cancer pathways.
- Antimicrobial Development : Assessing its effectiveness against resistant bacterial strains.
Properties
CAS No. |
855253-29-1 |
---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-25-21(24)20-16(13-15-8-4-6-10-18(15)23-20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3 |
InChI Key |
DDHXTWDTXZCKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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